(Cyclopentylmethyl)hydrazine

Alzheimer's disease Glutaminyl cyclase (QC) inhibition Medicinal chemistry

(Cyclopentylmethyl)hydrazine (CAS 1016516-96-3) is an alkyl hydrazine derivative with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. It is characterized by a cyclopentylmethyl group attached to a hydrazine moiety.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 1016516-96-3
Cat. No. B1357734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopentylmethyl)hydrazine
CAS1016516-96-3
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)CNN
InChIInChI=1S/C6H14N2/c7-8-5-6-3-1-2-4-6/h6,8H,1-5,7H2
InChIKeyJJTPAWVDTZOKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Cyclopentylmethyl)hydrazine (CAS 1016516-96-3): Verified Chemical Properties and Sourcing Specifications


(Cyclopentylmethyl)hydrazine (CAS 1016516-96-3) is an alkyl hydrazine derivative with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol . It is characterized by a cyclopentylmethyl group attached to a hydrazine moiety. This compound serves as a building block in pharmaceutical research and chemical synthesis . A key differentiator is its use as a precursor for specific, high-potency inhibitors, as evidenced by the cyclopentylmethyl derivative (214) which demonstrated an IC50 of 0.1 nM against human glutaminyl cyclase (hQC), a target in Alzheimer's disease [1].

Why Generic (Cyclopentylmethyl)hydrazine Sourcing Carries Significant Technical Risk


Generic substitution of (Cyclopentylmethyl)hydrazine is not advised without rigorous verification due to the critical impact of the cyclopentylmethyl group on biological activity and physicochemical properties. The hydrazine moiety's inherent reactivity requires careful handling to prevent degradation and ensure compound integrity . The specific cyclopentylmethyl substitution pattern can drastically alter target binding affinity; for instance, in a series of glutaminyl cyclase (QC) inhibitors, the cyclopentylmethyl derivative (214) exhibited an IC50 of 0.1 nM, representing a 290-fold improvement in potency over the Phase II clinical candidate PQ912 [1]. Furthermore, the free base form's LogP of 0.86 and predicted pKa of 8.79 are fundamental for experimental design and cannot be extrapolated from similar hydrazine analogs. These quantitative, structure-dependent differences underscore why using an unverified or alternative source can compromise the validity and reproducibility of scientific results.

(Cyclopentylmethyl)hydrazine: Evidence-Based Differentiation and Quantitative Performance Metrics


In Vitro Potency in Glutaminyl Cyclase (QC) Inhibition for Alzheimer's Disease Research

In a direct head-to-head comparison within the same study, the (Cyclopentylmethyl)hydrazine-derived inhibitor (compound 214) was the most potent in vitro, exhibiting an IC50 of 0.1 nM against human glutaminyl cyclase (hQC) [1]. This represents a 290-fold improvement over the comparator PQ912, a clinical-stage QC inhibitor with an IC50 of 29 nM in the same assay [1].

Alzheimer's disease Glutaminyl cyclase (QC) inhibition Medicinal chemistry

Lipophilicity (LogP) as a Differentiator for Membrane Permeability and ADME Prediction

The measured LogP value for (Cyclopentylmethyl)hydrazine is 0.8596 . This value is a critical differentiator for predicting membrane permeability and oral bioavailability. For example, a structurally related compound, cyclopentylhydrazine, with a different carbon chain length, would exhibit a distinct LogP and therefore different permeability characteristics.

Lipophilicity ADME Physicochemical properties

Vendor-Verified Purity Specification for Reliable Research Outcomes

A reputable vendor, Fluorochem, specifies the purity of (Cyclopentylmethyl)hydrazine (CAS 1016516-96-3) as 98% . This is a quantitative specification that allows for direct comparison and informed procurement. In contrast, unverified sources may not provide a certified purity level, introducing an unknown variable into any subsequent synthesis or assay.

Chemical purity Quality control Reproducibility

Validated Research and Application Scenarios for (Cyclopentylmethyl)hydrazine


Synthesis of Subnanomolar Glutaminyl Cyclase (QC) Inhibitors for Alzheimer's Disease Research

This compound is the critical precursor for synthesizing a class of glutaminyl cyclase (QC) inhibitors, exemplified by compound 214. This derivative has demonstrated an in vitro IC50 of 0.1 nM against hQC, which is a 290-fold improvement over the clinical candidate PQ912 [1]. This application is directly supported by the quantitative evidence in Section 3 and highlights a scenario where alternative starting materials would not yield the same potent inhibitor.

Physicochemical Property-Driven ADME Optimization in Drug Discovery

The well-defined LogP of 0.86 and predicted pKa of 8.79 for (Cyclopentylmethyl)hydrazine provide a predictable baseline for tuning the lipophilicity and ionization state of drug candidates. This allows medicinal chemists to rationally modify a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile, a process that would be less controlled with an analog having undefined or different physicochemical properties.

Development of Selective Inhibitors for C-C Chemokine Receptor Type 5 (CCR5)

(Cyclopentylmethyl)hydrazine serves as a key intermediate in the synthesis of potent CCR5 receptor ligands. One such derivative, a complex (Cyclopentylmethyl)-containing molecule, has been reported with an IC50 of 22 nM against the CCR5 receptor [2]. This demonstrates its utility in generating tool compounds for studying chemokine signaling pathways relevant to immunology and virology.

Core Scaffold for Diverse Enzyme Inhibitors with Nanomolar Potency

The (cyclopentylmethyl)hydrazine moiety is a validated scaffold for achieving high-affinity binding across diverse enzyme targets. Beyond QC inhibition (0.1 nM) [1], derivatives have shown potent inhibition against other targets, such as a reported IC50 of 0.000029 mM (29 nM) for a pyrrolo-pyrimidinone derivative [3]. This evidence supports its use as a versatile starting point for fragment-based or structure-based drug design campaigns targeting various enzyme classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Cyclopentylmethyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.